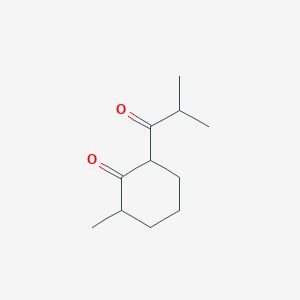
2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methyl group and a 2-methylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isobutyryl chloride in the presence of a base to form the desired product . The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to optimize yield and efficiency. For example, the use of metal catalysts in the acylation reaction can enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylpropanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A related compound with a similar cyclohexane ring structure but different substituents.
2-Methyl-2-cyclohexen-1-one: Another similar compound with a methyl group and a cyclohexenone structure.
2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-: A compound with a similar ring structure and additional substituents.
Uniqueness
2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields, including pharmaceuticals and materials science.
Properties
CAS No. |
69362-52-3 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-methyl-6-(2-methylpropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-7(2)10(12)9-6-4-5-8(3)11(9)13/h7-9H,4-6H2,1-3H3 |
InChI Key |
QGVSLFRJAZYFHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=O)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















